molecular formula C19H19ClN2O2 B2945789 (E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035023-01-7

(E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2945789
CAS RN: 2035023-01-7
M. Wt: 342.82
InChI Key: GUOUYVMAKHGUOW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Metabolic Studies

A study by Kokosa et al. (1978) investigated the metabolites of a compound closely related to the one , focusing on its hypocholesteremic activity. They found that specific isomers of the metabolites exhibited hypocholesteremic activity in rats, highlighting the potential of these compounds in cholesterol-related research and treatments (Kokosa, Sinsheimer, Wade, Drach, & Burckhalter, 1978).

Anticancer and Antimicrobial Applications

Katariya, Vennapu, and Shah (2021) synthesized novel compounds, including those similar to (E)-3-(4-chlorophenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one, to study their anticancer and antimicrobial properties. Their research revealed significant potential in treating cancer and combating pathogenic strains, emphasizing the compound's relevance in medical research (Katariya, Vennapu, & Shah, 2021).

Structural and Computational Analysis

Gaber, Awad, and Atlam (2018) conducted a study focusing on the structural analysis and antimicrobial, antioxidant, and anticancer activities of chalcone ligands related to the compound . They used DFT calculations to understand the structural and electronic properties, which are crucial for developing new drugs with improved efficacy (Gaber, Awad, & Atlam, 2018).

Spectroscopic Characterization

Amirnasr et al. (2001) explored Co(III) complexes, including those with components structurally similar to the compound , through spectroscopic characterization. Their research contributes to understanding how these compounds interact at the molecular level, which is essential for their potential application in various scientific fields (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Antimicrobial Activity

Sivakumar et al. (2021) investigated the antimicrobial activity of a compound structurally similar to the one . Their research includes molecular docking studies, which are significant for understanding how these compounds could be used to treat bacterial and fungal infections (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-6-3-15(4-7-16)5-8-19(23)22-13-1-2-18(14-22)24-17-9-11-21-12-10-17/h3-12,18H,1-2,13-14H2/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUYVMAKHGUOW-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=C(C=C2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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